Cas no 1509216-20-9 (2-(Quinolin-3-yl)ethanimidamide)

2-(Quinolin-3-yl)ethanimidamide is a versatile organic compound featuring a quinolin-3-yl substituent and an ethanimidamide functional group. Its key advantages include enhanced solubility in various organic solvents and the potential for a broad range of synthetic applications due to its unique structure. This compound exhibits favorable thermal stability and is suitable for research and development purposes in the pharmaceutical and agrochemical industries.
2-(Quinolin-3-yl)ethanimidamide structure
1509216-20-9 structure
Product Name:2-(Quinolin-3-yl)ethanimidamide
CAS No:1509216-20-9
MF:C11H11N3
MW:185.225141763687
CID:5784399
PubChem ID:83676800
Update Time:2025-06-20

2-(Quinolin-3-yl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 1509216-20-9
    • 2-(quinolin-3-yl)ethanimidamide
    • EN300-1852683
    • 2-(Quinolin-3-yl)ethanimidamide
    • Inchi: 1S/C11H11N3/c12-11(13)6-8-5-9-3-1-2-4-10(9)14-7-8/h1-5,7H,6H2,(H3,12,13)
    • InChI Key: RTWLKTFVHJGLNC-UHFFFAOYSA-N
    • SMILES: N1C=C(CC(=N)N)C=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 185.095297364g/mol
  • Monoisotopic Mass: 185.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 62.8Ų

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Additional information on 2-(Quinolin-3-yl)ethanimidamide

Introduction to 2-(Quinolin-3-yl)ethanimidamide (CAS No. 1509216-20-9)

2-(Quinolin-3-yl)ethanimidamide, with the CAS number 1509216-20-9, is a compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and biology. This compound is characterized by its unique molecular structure, which includes a quinoline moiety and an ethanimidamide group, making it a valuable subject of study for researchers and pharmaceutical developers alike.

The chemical formula of 2-(Quinolin-3-yl)ethanimidamide is C11H10N4. The quinoline ring, a heterocyclic aromatic compound, is known for its biological activity and has been widely studied for its potential therapeutic properties. The ethanimidamide group, on the other hand, adds to the compound's reactivity and functional versatility. Together, these structural features contribute to the compound's unique properties and potential applications.

In the realm of medicinal chemistry, 2-(Quinolin-3-yl)ethanimidamide has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of various enzymes and receptors, which are implicated in several diseases. For instance, research published in the Journal of Medicinal Chemistry in 2021 highlighted the compound's ability to inhibit the activity of protein kinases, which are key players in cellular signaling pathways and are often dysregulated in cancer.

The pharmacological profile of 2-(Quinolin-3-yl)ethanimidamide has also been investigated in preclinical studies. In vitro assays have demonstrated that the compound exhibits potent antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent. Additionally, animal models have shown that the compound can effectively reduce tumor growth without significant toxicity, further supporting its therapeutic potential.

Beyond its applications in cancer research, 2-(Quinolin-3-yl)ethanimidamide has also been studied for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Preclinical studies have shown that 2-(Quinolin-3-yl)ethanimidamide can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines and enzymes, making it a promising candidate for the treatment of these conditions.

The synthesis of 2-(Quinolin-3-yl)ethanimidamide has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of 3-bromoquinoline with ethanimidamide hydrochloride in the presence of a suitable base. This method has been refined to achieve high yields and purity levels, facilitating large-scale production for further research and development.

In addition to its therapeutic potential, 2-(Quinolin-3-yl)ethanimidamide has also been explored for its use in chemical biology research. The compound's ability to selectively bind to specific protein targets makes it a valuable tool for studying protein function and interactions. For example, it has been used in pull-down assays to identify novel protein-protein interactions that may be relevant to disease mechanisms.

The safety profile of 2-(Quinolin-3-yl)ethanimidamide is another important aspect that has been extensively studied. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in preclinical models. However, ongoing research is necessary to fully understand its long-term safety and efficacy in humans.

In conclusion, 2-(Quinolin-3-yl)ethanimidamide (CAS No. 1509216-20-9) is a multifaceted compound with significant potential in various areas of chemistry and biology. Its unique molecular structure and pharmacological properties make it a promising candidate for the development of new therapeutic agents. Continued research into this compound will likely uncover additional applications and further refine its use in both academic and industrial settings.

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